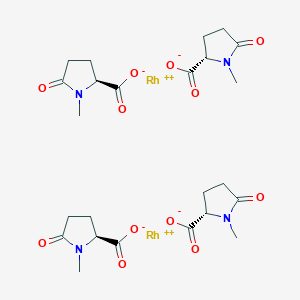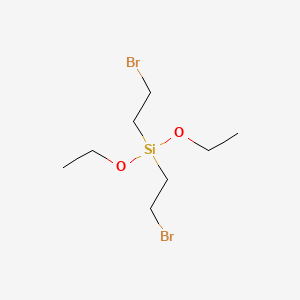
Rubidium tris(trimethylsilyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Rubidium tris(trimethylsilyl)methanide can be synthesized through the reaction of rubidium metal with tris(trimethylsilyl)methane. The reaction typically involves the following steps:
Preparation of Tris(trimethylsilyl)methane: This precursor is synthesized by reacting trimethylsilyl chloride with a suitable base, such as lithium or sodium, in an inert solvent like tetrahydrofuran (THF).
Formation of this compound: The prepared tris(trimethylsilyl)methane is then reacted with rubidium metal in an inert atmosphere, such as argon or nitrogen, to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Rubidium tris(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tris(trimethylsilyl)methanide anion acts as a nucleophile.
Reduction Reactions: It can also act as a reducing agent in certain organic transformations.
Complexation Reactions: The rubidium ion can form complexes with various ligands, leading to the formation of coordination compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Reduction: Reagents such as hydrogen gas or hydride donors can be used, often under mild conditions.
Complexation: Ligands such as phosphines, amines, or ethers are used to form coordination complexes with the rubidium ion.
Major Products
Substitution Products: Alkylated or acylated derivatives of tris(trimethylsilyl)methane.
Reduction Products: Reduced organic compounds, such as alcohols or amines.
Complexes: Coordination compounds with various ligands.
科学研究应用
Rubidium tris(trimethylsilyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is explored for its potential in the synthesis of novel materials with unique electronic and structural properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential biological activity and therapeutic applications.
作用机制
The mechanism of action of rubidium tris(trimethylsilyl)methanide involves the interaction of the tris(trimethylsilyl)methanide anion with various substrates. The anion acts as a nucleophile, attacking electrophilic centers in the substrate molecules. The rubidium ion can also participate in coordination chemistry, forming complexes with ligands and facilitating various chemical transformations.
相似化合物的比较
Rubidium tris(trimethylsilyl)methanide can be compared with other alkali metal tris(trimethylsilyl)methanides, such as:
- Lithium Tris(trimethylsilyl)methanide
- Sodium Tris(trimethylsilyl)methanide
- Potassium Tris(trimethylsilyl)methanide
- Cesium Tris(trimethylsilyl)methanide
Uniqueness
This compound is unique due to the specific properties imparted by the rubidium ion, such as its larger ionic radius and different coordination chemistry compared to other alkali metals. This can lead to distinct reactivity and selectivity in chemical reactions.
Similar Compounds
- Lithium Tris(trimethylsilyl)methanide : Known for its high reactivity and use in organic synthesis.
- Sodium Tris(trimethylsilyl)methanide : Similar reactivity to lithium but with different solubility and stability properties.
- Potassium Tris(trimethylsilyl)methanide : Used in similar applications but with different coordination behavior.
- Cesium Tris(trimethylsilyl)methanide : Exhibits unique reactivity due to the large size of the cesium ion.
属性
CAS 编号 |
165610-12-8 |
|---|---|
分子式 |
C10H27RbSi3 |
分子量 |
317.04 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-trimethylsilane;rubidium(1+) |
InChI |
InChI=1S/C10H27Si3.Rb/c1-11(2,3)10(12(4,5)6)13(7,8)9;/h1-9H3;/q-1;+1 |
InChI 键 |
PZWWNVQBEXKZMG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Rb+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


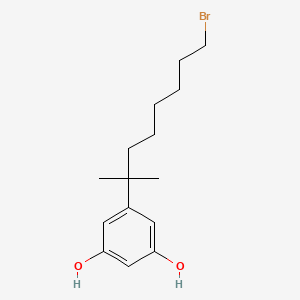


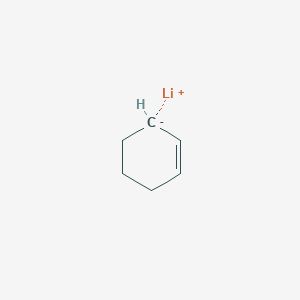
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
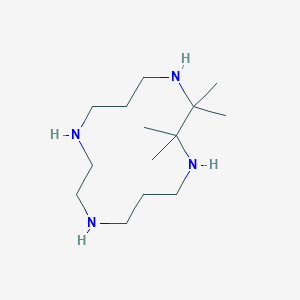
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
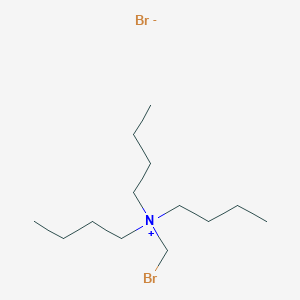

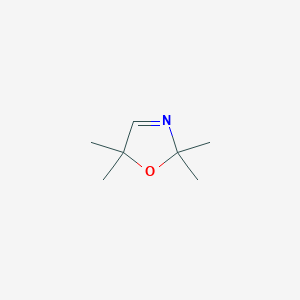
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
